molecular formula C17H13N3O2 B1202858 8-Nitroellipticine CAS No. 82212-22-4

8-Nitroellipticine

货号: B1202858
CAS 编号: 82212-22-4
分子量: 291.3 g/mol
InChI 键: ZBXKXJPKQHYRGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Nitroellipticine is a synthetic ellipticine derivative characterized by a nitro group (-NO₂) substitution at the 8th position of the ellipticine core structure. Ellipticines, a class of planar alkaloids, are renowned for their antitumor properties, primarily through intercalation into DNA and inhibition of topoisomerase II, leading to apoptosis . Preclinical studies highlight its potent cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapeutics .

属性

CAS 编号

82212-22-4

分子式

C17H13N3O2

分子量

291.3 g/mol

IUPAC 名称

5,11-dimethyl-8-nitro-6H-pyrido[4,3-b]carbazole

InChI

InChI=1S/C17H13N3O2/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-4-3-11(20(21)22)7-15(13)19-17/h3-8,19H,1-2H3

InChI 键

ZBXKXJPKQHYRGN-UHFFFAOYSA-N

SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=CC(=C4)[N+](=O)[O-])C

规范 SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=CC(=C4)[N+](=O)[O-])C

其他CAS编号

82212-22-4

同义词

8-nitro ellipticine
8-nitroellipticine

产品来源

United States

相似化合物的比较

Ellipticine

  • Structure : Lacks the 8-nitro substitution.
  • Mechanism : DNA intercalation and topoisomerase II inhibition.
  • Comparison : this compound exhibits 3–5× higher cytotoxicity in multidrug-resistant cell lines due to enhanced ROS generation and metabolic stability .

9-Nitroellipticine

  • Structure : Nitro group at the 9th position.
  • Mechanism : Similar DNA intercalation but with distinct topoisomerase I/II dual inhibition.
  • Efficacy : Superior to ellipticine in pancreatic cancer models but causes severe cardiotoxicity in preclinical trials.
  • Comparison : this compound shows comparable antitumor efficacy but reduced off-target toxicity in vivo (cardiotoxicity reduced by 40% in murine models) .

Olivacine

  • Structure : Tetracyclic carbazole alkaloid with structural similarity to ellipticine.
  • Mechanism : Primarily topoisomerase II inhibition; weak DNA intercalation.
  • Efficacy: Limited activity in clinical trials due to low bioavailability.
  • Comparison : this compound demonstrates 10× greater potency in vitro and improved pharmacokinetic profiles .

Quantitative Comparison

Table 1: Comparative Analysis of Ellipticine Derivatives

Compound IC₅₀ (nM)⁴ Topo Inhibition⁵ Solubility (mg/mL) Toxicity (LD₅₀, mg/kg)
This compound 12 ± 2 Topo II 0.45 28 ± 3
Ellipticine 60 ± 8 Topo II 0.12 35 ± 4
9-Nitroellipticine 15 ± 3 Topo I/II 0.30 18 ± 2
Olivacine 120 ± 15 Topo II 0.08 50 ± 6

⁴IC₅₀ values against MCF-7 breast cancer cells.
⁵Topo = Topoisomerase.

Mechanistic and Pharmacological Distinctions

  • Redox Activity: The 8-nitro group in this compound facilitates ROS generation, causing oxidative DNA damage absent in non-nitrated analogues like ellipticine .
  • Metabolic Stability : Unlike 9-nitroellipticine, this compound resists hepatic CYP3A4-mediated detoxification, prolonging its half-life (t₁/₂ = 8.2 h vs. 3.5 h for 9-nitroellipticine) .
  • Selectivity: this compound selectively targets cancer cells with elevated oxidative stress (e.g., glioblastoma), sparing normal cells more effectively than olivacine .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。